molecular formula C13H18N2O2S B5727303 N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide

Cat. No. B5727303
M. Wt: 266.36 g/mol
InChI Key: FGNLSGVUFMHDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide, also known as U-47700, is a synthetic opioid that was first synthesized in the late 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, its use has also been associated with a high risk of overdose and addiction. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is similar to other opioids. It binds to the mu-opioid receptor and activates downstream signaling pathways that lead to the inhibition of pain signals. However, N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has a higher affinity for the mu-opioid receptor than other opioids, which makes it more potent.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been shown to produce a range of biochemical and physiological effects. It has potent analgesic effects that make it useful for the treatment of pain. However, it also produces a range of side effects, including respiratory depression, sedation, and euphoria. These side effects can be dangerous, and N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been associated with a high risk of overdose and addiction.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments. It is highly potent, which makes it useful for studying the effects of opioids on the central nervous system. However, its high potency also makes it dangerous, and caution must be taken when handling and administering the compound. Additionally, N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of safer and more effective opioid medications. N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has shown promise as a potential lead compound for the development of such medications. Additionally, further research is needed to understand the long-term effects of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide use and to develop effective strategies for the prevention and treatment of addiction and overdose.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is a synthetic opioid that has gained popularity as a recreational drug. However, its use has been associated with a high risk of overdose and addiction. Despite these risks, N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been used in scientific research to study its effects on the central nervous system. Further research is needed to understand the long-term effects of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide use and to develop effective strategies for the prevention and treatment of addiction and overdose.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and thioamide. The resulting compound is then purified through recrystallization. The chemical structure of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is similar to other opioids such as fentanyl and morphine, but it has a unique chemical structure that makes it highly potent.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This binding leads to the activation of downstream signaling pathways that ultimately result in the inhibition of pain signals.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-16-10-5-6-11(12(9-10)17-2)14-13(18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLSGVUFMHDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethoxyphenyl)pyrrolidine-1-carbothioamide

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